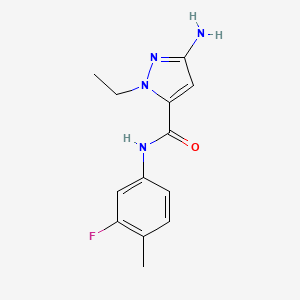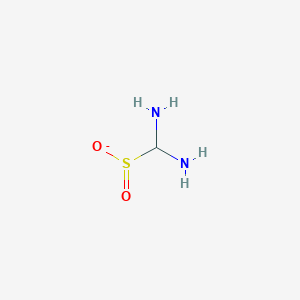![molecular formula C10H18ClN3 B11749551 (1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B11749551.png)
(1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropane ring and a pyrazole moiety, making it an interesting subject for scientific research.
准备方法
合成路线和反应条件
(1R,2S)-2-[1-(2-甲基丙基)-1H-吡唑-4-基]环丙烷-1-胺盐酸盐的合成通常涉及多个步骤,从容易获得的起始原料开始。关键步骤包括环丙烷环的形成和吡唑基团的引入。这些反应中常用的试剂包括环丙烷化试剂和吡唑前体。反应条件通常涉及使用二氯甲烷等溶剂和钯或铜配合物等催化剂。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。连续流反应器和自动化合成平台等技术可以用来提高效率和可扩展性。
化学反应分析
反应类型
(1R,2S)-2-[1-(2-甲基丙基)-1H-吡唑-4-基]环丙烷-1-胺盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等试剂进行。
取代: 该化合物可以参与亲核取代反应,其中胺基可以被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中进行。
还原: 氢化铝锂,硼氢化钠;通常在无水条件下进行。
取代: 各种亲核试剂,如卤化物或醇盐;反应通常在极性非质子溶剂中进行。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生相应的酮或羧酸,而还原可以产生醇或胺。
科学研究应用
(1R,2S)-2-[1-(2-甲基丙基)-1H-吡唑-4-基]环丙烷-1-胺盐酸盐在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生物化学探针研究酶相互作用的潜力。
医药: 探索其在治疗各种疾病方面的治疗潜力,包括其作为潜在药物候选者的作用。
工业: 用于开发新材料和化学工艺。
作用机制
(1R,2S)-2-[1-(2-甲基丙基)-1H-吡唑-4-基]环丙烷-1-胺盐酸盐的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能与这些靶标结合,调节它们的活性并触发下游信号通路。这种相互作用可以导致各种生物学效应,具体取决于特定靶标和环境。
相似化合物的比较
类似化合物
- (1R,2S)-2-[1-(2-甲基丙基)-1H-吡唑-4-基]环丙烷-1-胺
- (1R,2S)-2-[1-(2-甲基丙基)-1H-吡唑-4-基]环丙烷-1-胺硫酸盐
- (1R,2S)-2-[1-(2-甲基丙基)-1H-吡唑-4-基]环丙烷-1-胺硝酸盐
独特性
该化合物的盐酸盐形式因其与其他类似化合物相比具有更高的溶解度和稳定性而具有独特性。这使其特别适用于各种应用,包括药物制剂和生物化学研究。
属性
分子式 |
C10H18ClN3 |
|---|---|
分子量 |
215.72 g/mol |
IUPAC 名称 |
(1R,2S)-2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11;/h4,6-7,9-10H,3,5,11H2,1-2H3;1H/t9-,10+;/m0./s1 |
InChI 键 |
DIGOQPJMWSOYNM-BAUSSPIASA-N |
手性 SMILES |
CC(C)CN1C=C(C=N1)[C@@H]2C[C@H]2N.Cl |
规范 SMILES |
CC(C)CN1C=C(C=N1)C2CC2N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1Z)-1-(hydroxyimino)-2-methyl-2-[6-(methylamino)hexyl]hydrazin-1-ium-1-olate](/img/structure/B11749468.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749483.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11749509.png)
![1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11749519.png)
![2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11749522.png)
![[1-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B11749530.png)


![1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide](/img/structure/B11749546.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749547.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749548.png)
